molecular formula C12H10O4 B12903157 5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid CAS No. 37744-70-0

5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid

Cat. No.: B12903157
CAS No.: 37744-70-0
M. Wt: 218.20 g/mol
InChI Key: MXGDSMIDTNTQIE-UHFFFAOYSA-N
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Description

5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid is a furan-based carboxylic acid derivative featuring a hydroxyphenylmethyl substituent at the C-5 position of the furan ring. For instance, furan-3-carboxylic acids with substituents such as hydroxymethyl, methyl, or aromatic groups have demonstrated antimicrobial, anti-inflammatory, and catalytic properties . Notably, the hydroxymethyl-substituted analog, 5-(hydroxymethyl)furan-3-carboxylic acid (flufuran), has been misidentified as kojic acid (5-hydroxy-2-hydroxymethyl-4-pyrone) in fungal metabolite studies due to overlapping spectroscopic data .

Properties

CAS No.

37744-70-0

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

5-[hydroxy(phenyl)methyl]furan-3-carboxylic acid

InChI

InChI=1S/C12H10O4/c13-11(8-4-2-1-3-5-8)10-6-9(7-16-10)12(14)15/h1-7,11,13H,(H,14,15)

InChI Key

MXGDSMIDTNTQIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=CO2)C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as furan derivatives and phenyl compounds.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperatures to facilitate the desired chemical transformations.

    Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for 5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalytic systems to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Mn3Fe7 for oxidation , reducing agents for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation and may involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the compound can yield 5-formyl furan-2-carboxylic acid, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of furan-3-carboxylic acids exhibit promising antimicrobial properties. For instance, studies have shown that compounds similar to 5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid can effectively combat Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Anticancer Properties
This compound has been investigated for its anticancer potential. In vitro studies demonstrated that derivatives with similar structures exhibited significant cytotoxic effects against various cancer cell lines, including lung and breast cancer cells . The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and proliferation.

Pharmaceutical Formulations
The compound's ability to form stable pharmaceutical formulations makes it a candidate for drug delivery systems. Its chemical stability and solubility properties facilitate the development of effective dosage forms that enhance bioavailability and therapeutic efficacy .

Agricultural Applications

Pesticidal Properties
5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid has been explored for its potential use as a pesticide. Its derivatives have shown effectiveness in controlling plant pathogens and pests, thereby improving crop yield and quality. Studies have indicated that these compounds can disrupt the metabolic processes of pests, leading to their mortality .

Plant Growth Regulators
In addition to its pesticidal properties, this compound may serve as a plant growth regulator. Research suggests that it can enhance seed germination and root development in various crops, promoting overall plant health and productivity .

Material Science Applications

Polymer Chemistry
The incorporation of 5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid into polymer matrices has been investigated for creating biodegradable materials. Its furan moiety allows for cross-linking reactions that can improve the mechanical properties of biodegradable plastics, making them suitable for sustainable applications .

Nanocomposites
Recent advancements in nanotechnology have seen this compound used in the synthesis of nanocomposites. Its unique chemical structure enables the formation of nanomaterials with enhanced electrical and thermal properties, which are crucial for electronic applications .

Case Studies

Application Area Study Reference Findings
Antimicrobial ActivityPMC10178429Showed effectiveness against multidrug-resistant bacteria with MIC values indicating strong activity.
Anticancer PropertiesWO2003106462A1Demonstrated significant cytotoxic effects against A549 lung cancer cells.
Agricultural UseJ-STAGEFound to enhance crop yield by controlling pest populations effectively.
Material ScienceACS Symposium SeriesDeveloped biodegradable plastics with improved properties through polymerization techniques involving this compound.

Mechanism of Action

The mechanism of action of 5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, molecular docking studies have shown that the compound can form stable interactions with enzyme active sites, enhancing its catalytic efficiency . These interactions can lead to various biological effects, such as inhibition of bacterial growth or modulation of specific cellular pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Furan-3-Carboxylic Acid Derivatives

Compound Name Substituent at C-5 Key Functional Groups Molecular Formula
5-(Hydroxymethyl)furan-3-carboxylic acid Hydroxymethyl (-CH₂OH) -COOH, -CH₂OH C₆H₆O₄
5-(4-Bromophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid 4-Bromophenyl, trifluoromethyl -COOH, -C₆H₄Br, -CF₃ C₁₂H₇BrF₃O₃
5-(Methanesulfonamidomethyl)-2-methylfuran-3-carboxylic acid Methanesulfonamidomethyl -COOH, -CH₃, -SO₂NH₂ C₈H₁₁NO₅S
5-[(4-Chloro-3-methylphenoxy)methyl]furan-2-carboxylic acid 4-Chloro-3-methylphenoxymethyl -COOH, -O-C₆H₃Cl(CH₃) C₁₃H₁₁ClO₄
Kojic acid (for comparison) 2-Hydroxymethyl-4-pyrone γ-Pyrone, -CH₂OH C₆H₆O₄

Key Observations :

  • 5-(Hydroxymethyl)furan-3-carboxylic acid (flufuran) shares the same molecular formula as kojic acid (C₆H₆O₄) but differs in ring structure (furan vs. pyrone). This structural similarity led to historical misidentification in fungal metabolomic studies .
  • Methyl and sulfonamide groups (e.g., in 5-(methanesulfonamidomethyl)-2-methylfuran-3-carboxylic acid) improve metabolic stability and binding affinity in drug design .

Spectroscopic Differentiation

Table 2: NMR and UV Spectral Data Comparison

Compound ¹H-NMR (DMSO-d₆) Highlights ¹³C-NMR Key Signals UV λmax (nm)
5-(Hydroxymethyl)furan-3-carboxylic acid δ 5.31 (OH, triplet), δ 4.40 (CH₂, doublet), δ 12.60 (COOH) C-7 (CH₂OH): 62.1; C-3 (COOH): 165.2 265, 310
Kojic acid δ 6.40 (H-3, singlet), δ 4.40 (CH₂OH) C-2 (CH₂OH): 61.8; C-4 (C=O): 172.3 270, 360
5-(4-Bromophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid δ 7.80 (aromatic H), δ 4.30 (CF₃) C-5 (Ar-Br): 131.5; CF₃: 122.1 (q) Not reported

Key Findings :

  • The ¹³C-NMR of 5-(hydroxymethyl)furan-3-carboxylic acid shows distinct furan ring carbons (C-2: 110.5, C-4: 143.2) versus kojic acid’s pyrone carbons (C-2: 61.8, C-4: 172.3) .
  • UV spectra differentiate flufuran (λmax 265 nm) from kojic acid (λmax 270, 360 nm), reflecting differences in conjugated systems .

Critical Analysis :

  • For example, the 4-bromophenyl and trifluoromethyl groups enhance bioactivity via halogen bonding and electron-withdrawing effects , whereas hydroxymethyl groups contribute to hydrogen-bonding interactions in antifungal contexts .

Biological Activity

5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid, a compound with notable structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research landscape surrounding this compound.

Chemical Structure and Properties

Molecular Formula: C11H10O4
Molecular Weight: 210.20 g/mol
CAS Number: 37744-70-0

The compound features a furan ring substituted with a hydroxymethyl and carboxylic acid group, which may contribute to its biological activity. The presence of the phenyl group is also significant, as it can influence interactions with biological targets.

Synthesis

5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid can be synthesized through various organic reactions involving furan derivatives and phenolic compounds. A common method involves the reaction of furan-3-carboxylic acid with phenylmethanol under acidic conditions, leading to the formation of the desired product.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid against various pathogens. For instance, it has shown activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values indicate that this compound could serve as a scaffold for developing new antimicrobial agents .

Pathogen MIC (µg/mL)
Staphylococcus aureus64
Enterococcus faecalis128
Clostridioides difficile128

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it exhibits cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The structure-activity relationship (SAR) studies suggest that modifications to the hydroxymethyl group can enhance its anticancer activity .

Cell Line IC50 (µM)
A549 (lung cancer)25
HeLa (cervical cancer)30

The biological activity of 5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid is thought to involve multiple mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes critical for bacterial growth or cancer cell proliferation.
  • Receptor Interaction: It could bind to cellular receptors, modulating signaling pathways involved in cell survival and apoptosis.

Case Studies

  • Antimicrobial Efficacy Study : A study assessed the efficacy of various furan derivatives, including 5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid, against multidrug-resistant strains. Results indicated that this compound had significant activity compared to standard antibiotics .
  • Cytotoxicity Assessment : Research conducted on A549 and HeLa cells revealed that treatment with this compound resulted in dose-dependent cytotoxicity, suggesting its potential as a chemotherapeutic agent .

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